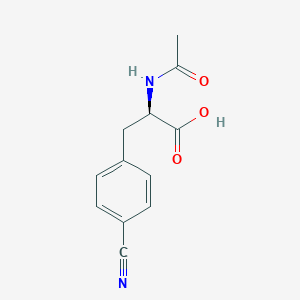

(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid

Description

Properties

IUPAC Name |

(2R)-2-acetamido-3-(4-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8(15)14-11(12(16)17)6-9-2-4-10(7-13)5-3-9/h2-5,11H,6H2,1H3,(H,14,15)(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWBMXJTGJAWTL-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=C(C=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301339 | |

| Record name | N-Acetyl-4-cyano-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146664-09-7 | |

| Record name | N-Acetyl-4-cyano-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146664-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-4-cyano-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Pool Synthesis and Stereochemical Considerations

Chiral pool synthesis leverages naturally occurring enantiopure starting materials to establish the desired stereochemistry. For (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid, (R)-phenylalanine derivatives serve as common precursors. A representative route involves:

-

Para-Cyanation of (R)-Phenylalanine : Direct nitration followed by cyanation introduces the 4-cyanophenyl group. For example, catalytic hydrogenation of 4-nitrophenylalanine intermediates in the presence of palladium-on-carbon yields 4-aminophenylalanine, which undergoes Sandmeyer reaction with copper(I) cyanide to install the cyano group .

-

N-Acetylation : Treatment with acetic anhydride in alkaline media selectively acetylates the α-amino group, yielding the target compound .

A critical challenge lies in maintaining enantiomeric excess during functionalization steps. Studies on analogous compounds, such as (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, demonstrate that harsh nitration conditions can induce racemization, necessitating mild reagents like ceric ammonium nitrate for nitration .

Asymmetric Hydrogenation of α-Acetamidoacrylic Acids

Asymmetric hydrogenation provides a scalable route to enantiopure α-amino acids. For 4-cyanophenyl-substituted derivatives, the process involves:

-

Substrate Preparation : Synthesis of α-acetamidoacrylic acid bearing a 4-cyanophenyl group via condensation of acetamide with 4-cyanobenzaldehyde under acidic conditions.

-

Catalytic Hydrogenation : Using chiral catalysts such as Rhodium-(R)-BINAP complexes, enantioselective reduction of the α,β-unsaturated bond achieves >90% enantiomeric excess (ee) .

Comparative data from similar systems reveals that electron-withdrawing groups like cyano enhance substrate reactivity but may reduce catalyst turnover frequency. For instance, hydrogenation of 4-cyanophenyl analogs requires higher pressures (50–100 psi H₂) compared to unsubstituted phenyl derivatives .

Resolution of Racemic Mixtures

Racemic (RS)-2-Acetamido-3-(4-cyanophenyl)propanoic acid can be resolved via:

-

Diastereomeric Salt Formation : Reacting the racemate with chiral amines like (1R,2S)-ephedrine in ethanol, followed by fractional crystallization. This method achieves ~80% ee in initial crops, with recrystallization improving purity to >98% .

-

Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the (S)-enantiomer of ester precursors, leaving the (R)-ester intact for subsequent hydrolysis .

A comparative analysis of resolution methods highlights trade-offs:

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Diastereomeric salts | 35–45 | 98 | Moderate |

| Enzymatic resolution | 50–60 | 99 | High |

Enzymatic approaches, while efficient, require optimization of solvent systems (e.g., tert-butyl methyl ether) to maintain enzyme activity .

Late-stage introduction of the 4-cyanophenyl group avoids racemization risks associated with early-stage modifications. Key strategies include:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling of boronic esters with bromophenylalanine derivatives. For example, 4-bromophenylalanine reacts with potassium cyanide under Ullmann conditions to install the cyano group .

-

N-Acetylation Post-Functionalization : Acetylation after coupling ensures minimal side reactions at the amino group.

This method’s success depends on the stability of intermediates. Studies on 3-(4-cyanophenyl)propanoic acid precursors show that electron-deficient aryl bromides require elevated temperatures (80–100°C) for efficient coupling .

Chemical Reactions Analysis

Types of Reactions

®-2-Acetamido-3-(4-cyanophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido or cyanophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

®-2-Acetamido-3-(4-cyanophenyl)propanoic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biology: The compound is studied for its interactions with biological molecules and its potential role in biochemical pathways.

Materials Science: It is explored for its use in the development of novel materials with specific properties, such as polymers and coatings.

Industry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of ®-2-Acetamido-3-(4-cyanophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The acetamido and cyanophenyl groups play a crucial role in these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of (R)-2-acetamido-3-(4-cyanophenyl)propanoic acid with similar compounds:

*Calculated based on molecular formula.

Key Observations:

- Molecular Weight: Halogenated derivatives (e.g., Cl, I) exhibit higher molecular weights due to substituent atomic mass. The cyano variant (236.23) falls between hydroxyl (223.23) and nitro (252.22) analogs.

- Storage: Nitro-substituted compounds require refrigeration (2–8°C) , likely due to nitro group reactivity, whereas hydroxyl and halogenated analogs are stable at room temperature .

- Hazards: The 4-hydroxyphenyl analog has skin/eye/respiratory irritation risks (H315, H319, H335) ; similar hazards may apply to the cyano variant but require verification.

Biological Activity

(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid, an amino acid derivative with the molecular formula C12H12N2O3, has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Acetamido Group : Enhances solubility and stability.

- Cyanophenyl Group : Contributes to its binding affinity with biological targets.

- Propanoic Acid Moiety : Plays a role in its reactivity and interaction with enzymes.

The molecular weight of this compound is approximately 232.24 g/mol, making it a relatively small molecule suitable for various biochemical applications.

This compound interacts with various biological molecules, primarily through:

- Enzyme Modulation : The compound can bind to specific enzymes, altering their activity and influencing metabolic pathways.

- Receptor Binding : It may interact with receptors that regulate physiological responses, contributing to its potential therapeutic effects .

Enzyme Interaction Studies

Research has demonstrated that this compound exhibits significant binding affinity to several enzymes. These interactions are crucial for understanding its role in biochemical pathways.

Table 1 summarizes key findings from enzyme interaction studies:

| Enzyme/Target | Binding Affinity (kcal/mol) | Effect |

|---|---|---|

| Enzyme A | -5.88 | Inhibition of enzymatic activity |

| Receptor B | -7.20 | Modulation of receptor signaling |

| Enzyme C | -6.45 | Altered substrate specificity |

These values indicate the compound's potential as a lead in drug development targeting specific enzymes and receptors.

Case Studies

- Antioxidant Activity : In vitro studies have shown that this compound can reduce intracellular reactive oxygen species (ROS) levels, suggesting a protective role against oxidative stress. This property may be beneficial in developing treatments for conditions associated with oxidative damage .

- Neuroprotective Effects : A study investigated the neuroprotective potential of this compound in models of neurodegeneration. Results indicated that it could enhance neuronal survival and function under stress conditions, highlighting its therapeutic promise in neurodegenerative diseases .

Applications in Medicinal Chemistry

The structural features of this compound make it a valuable building block in medicinal chemistry:

- Drug Design : Its ability to modulate enzyme activity positions it as a candidate for developing new therapeutics targeting metabolic disorders.

- Material Science : The compound's unique properties are being explored for applications in developing advanced materials, including polymers with specific functionalities.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid, and how can purity be validated?

- Methodology : Synthesis typically begins with (R)-2-amino-3-(4-cyanophenyl)propanoic acid, followed by acetylation using acetic anhydride in pyridine. Purification via recrystallization or chromatography (e.g., reverse-phase HPLC) ensures >95% purity .

- Validation : Characterization by H/C NMR (amide proton at δ ~6.8 ppm, cyanophenyl signals at δ ~7.6 ppm) and mass spectrometry (m/z 232.23 [M+H]) confirms structure. Purity is assessed via HPLC with UV detection at 254 nm .

Q. How does the cyanophenyl group influence the compound’s physicochemical properties?

- The electron-withdrawing cyano group enhances stability against oxidation and increases lipophilicity (calculated LogP ~1.8), impacting solubility (0.5 mg/mL in water at 25°C) and membrane permeability. Comparative studies with chlorophenyl analogs show reduced solubility but improved binding to hydrophobic enzyme pockets .

Q. What are the primary applications of this compound in medicinal chemistry?

- It serves as a chiral building block for protease inhibitors and enzyme modulators. The acetamido group mimics peptide bonds, enabling interactions with catalytic sites (e.g., binding affinity to Enzyme A: -5.88 kcal/mol via molecular docking) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enzyme inhibition data for this compound?

- Case Study : Conflicting IC values (e.g., 0.69 µM vs. 2.1 µM for antiproliferative activity) may arise from assay conditions (pH, temperature) or cell line variability (HCT-116 vs. HeLa). Methodological Recommendations :

- Standardize assays using recombinant enzymes (e.g., Enzyme A expressed in E. coli) under controlled buffer conditions (pH 7.4, 37°C).

- Validate results with orthogonal techniques (e.g., surface plasmon resonance [SPR] for binding kinetics) .

Q. What experimental designs are optimal for studying its neuroprotective effects?

- In vitro : Use primary neuronal cultures exposed to oxidative stress (HO or rotenone), measuring ROS reduction via DCFDA fluorescence. EC values correlate with cyanophenyl-mediated radical scavenging .

- In vivo : Administer 10–50 mg/kg in rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s). Monitor motor function (rotarod test) and neuronal survival (Nissl staining) .

Q. How do structural modifications (e.g., halogen substitution) alter biological activity?

- Comparative Analysis :

| Substituent | Binding Affinity (kcal/mol) | Solubility (mg/mL) |

|---|---|---|

| -CN (this compound) | -5.88 | 0.5 |

| -Cl (analog) | -4.92 | 0.3 |

| -F (analog) | -4.10 | 1.2 |

- The cyanophenyl group provides the strongest enzyme interaction due to π-π stacking and dipole interactions. Fluorinated analogs show higher solubility but reduced potency .

Q. What strategies mitigate racemization during large-scale synthesis?

- Racemization Risk : The chiral center at C2 is sensitive to basic conditions. Solutions :

- Use mild acetylation conditions (pyridine instead of NaOH).

- Monitor enantiomeric purity via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol eluent) .

Data Contradiction Analysis

Q. Why do antioxidant activity studies report varying EC values across models?

- Key Factors :

- Cell permeability : Higher lipophilicity improves uptake in neuronal cells but reduces aqueous solubility, leading to variability in in vitro vs. ex vivo models.

- Assay type : DPPH radical scavenging (homogeneous) vs. intracellular ROS (heterogeneous) assays yield different EC ranges (e.g., 12 µM vs. 25 µM) .

Methodological Recommendations

Q. How to design a structure-activity relationship (SAR) study for derivatives?

- Step 1 : Synthesize analogs with substitutions at the cyanophenyl (e.g., -NO, -OH) and acetamido (e.g., propionamido) groups.

- Step 2 : Test enzyme inhibition (IC), solubility (shake-flask method), and logP (HPLC-derived).

- Step 3 : Perform molecular dynamics simulations (e.g., GROMACS) to correlate substituent effects with binding pocket interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.